

Application Note: Analytical Quantification of 5-(3-Aminophenyl)-3-cyanophenol

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Compound of Interest

Compound Name: 5-(3-Aminophenyl)-3-cyanophenol

CAS No.: 1261900-78-0

Cat. No.: B596885

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Method Development Guide & Validated Protocols

Executive Summary & Analyte Profiling

This guide details the analytical strategy for quantifying **5-(3-Aminophenyl)-3-cyanophenol**, a challenging amphoteric intermediate often encountered in the synthesis of advanced functional materials and kinase inhibitors. Due to the simultaneous presence of a basic primary amine, an acidic phenol, and a polar nitrile group on a biphenyl core, this molecule exhibits complex pH-dependent solubility and retention behavior.

Physicochemical Profile (In Silico & Empirical)

Understanding the ionization state is critical for chromatographic success.

Property	Value (Estimated)	Impact on Method
Structure	Biphenyl core with -NH ₂ , -OH, -CN	High UV absorbance (conjugation); Potential for interactions.[1]
pKa (Base)	~4.2 (Aniline moiety)	Protonated () at pH < 4. Neutral at pH > 6.
pKa (Acid)	~7.9 (Phenol w/ CN group)	Electron-withdrawing -CN lowers phenol pKa (vs. 9.9 for phenol). Ionized () at pH > 8.
LogP	~2.1 (Neutral form)	Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).
Solubility	Low in water (pH 6-7); High in MeOH, DMSO	Sample diluent must contain organic solvent (min 50%).

Method Strategy (Quality by Design)

The amphoteric nature creates a "retention window" challenge. At neutral pH, the molecule is likely zwitterionic or neutral but poorly soluble.

- Strategy A (Recommended): Acidic pH (pH ~2.5). The amine is protonated (ionic), and the phenol is neutral. This ensures solubility and prevents secondary interactions with silanols if a high-quality end-capped column is used.
- Strategy B (Alternative): Basic pH (pH ~10). The amine is neutral, and the phenol is ionized. Requires hybrid-silica columns (e.g., Waters XBridge) resistant to high pH.

Primary Protocol: HPLC-UV/DAD

Application: Purity assay, reaction monitoring, and content uniformity. Rationale: Uses a C18 stationary phase with acidic mobile phase to maintain the amine in a protonated state, ensuring sharp peak shape and consistent retention.

Chromatographic Conditions

Parameter	Setting	Rationale
Instrument	HPLC or UHPLC with Diode Array Detector (DAD)	DAD allows peak purity confirmation.
Column	Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m) OR Waters XSelect CSH Phenyl-Hexyl	C18 is standard. Phenyl-Hexyl provides orthogonal selectivity via - interactions with the biphenyl core.
Mobile Phase A	Water + 0.1% Formic Acid (v/v)	Maintains pH ~2.7. Formic acid is MS-compatible. Use TFA (0.05%) if peak tailing > 1.5.
Mobile Phase B	Acetonitrile (HPLC Grade)	Lower viscosity and better UV transparency than Methanol.
Flow Rate	1.0 mL/min	Standard for 4.6 mm ID columns.[2]
Column Temp	40°C	Improves mass transfer and reduces backpressure.
Detection	UV @ 254 nm (bw 4) and 280 nm (bw 4)	254 nm targets the biphenyl system; 280 nm targets the phenol.
Injection Vol	5 - 10 μ L	Dependent on sensitivity requirements.

Gradient Program

Standard generic gradient to prevent elution of late-eluting dimers.

Time (min)	% Mobile Phase B	Event
0.0	5	Initial equilibration (highly aqueous to retain polar impurities)
2.0	5	Isocratic hold
12.0	90	Linear ramp to elute main analyte and lipophilic impurities
15.0	90	Wash step
15.1	5	Return to initial
20.0	5	Re-equilibration

System Suitability Criteria (USP <621>)

- Tailing Factor (): NMT 1.5 (Critical for amine-containing compounds).
- Resolution (): > 2.0 between analyte and nearest impurity.
- Injection Precision: RSD < 1.0% (n=6).

Secondary Protocol: LC-MS/MS (Trace Analysis)

Application: Genotoxic impurity screening or biological matrix analysis (plasma/urine).

Rationale: High sensitivity using Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters

- Ionization: Electrospray Ionization (ESI), Positive Mode.

- Why Positive? The aniline amine readily protonates
- Precursor Ion: m/z ~211.1 (Calculated MW: 210.23 g/mol).
- Source Conditions:
 - Capillary Voltage: 3.5 kV
 - Desolvation Temp: 400°C
 - Gas Flow: 800 L/hr

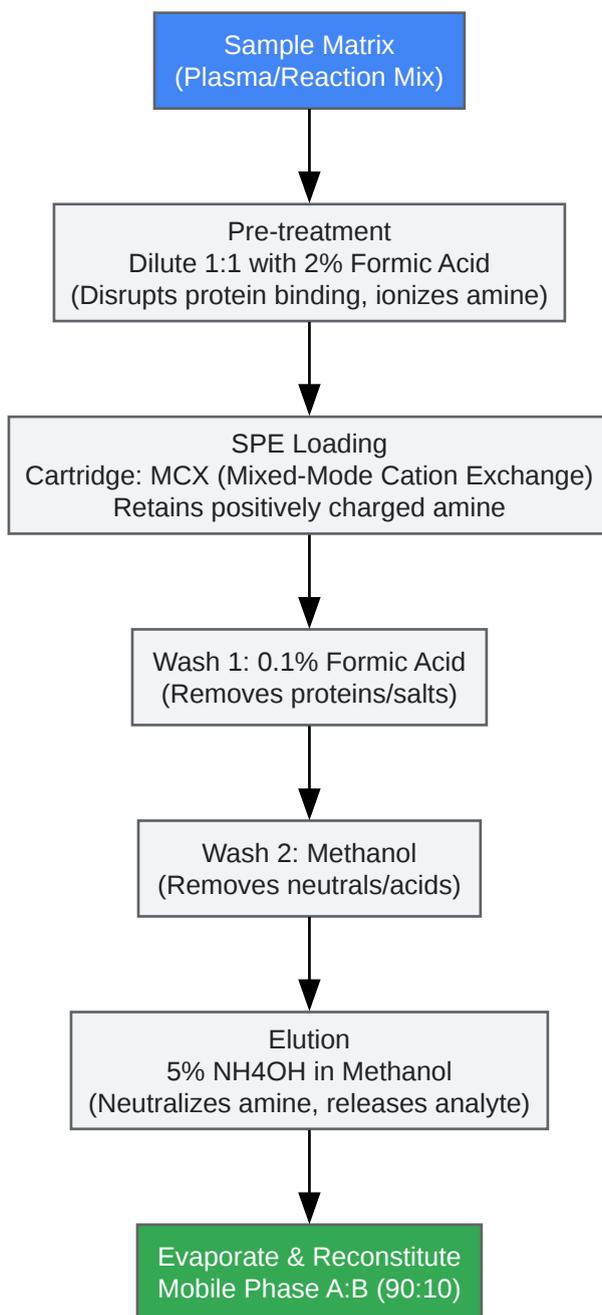
MRM Transitions (Optimized)

Transition	Type	Collision Energy (eV)	Interpretation
211.1 184.1	Quantifier	20	Loss of -CN (HCN) or ring fragmentation
211.1 156.1	Qualifier	35	Loss of -CN and -CO (phenol ring cleavage)

Note: Transitions must be experimentally verified using a pure standard as fragmentation patterns vary by instrument geometry (Triple Quad vs. Q-TOF).

Sample Preparation Workflow

Due to the amphoteric nature, simple liquid-liquid extraction (LLE) can be difficult. Solid Phase Extraction (SPE) is recommended for complex matrices.^[1]



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Figure 1: Mixed-Mode Cation Exchange (MCX) extraction logic. This leverages the basic amine for selective retention, washing away acidic/neutral interferences.

Method Validation (ICH Q2(R2))

To ensure regulatory compliance, the method must be validated against the following parameters.

Specificity

- Protocol: Inject blank, placebo/matrix, and analyte spiked with known synthesis precursors (e.g., 3-bromo-5-cyanophenol).
- Acceptance: No interfering peaks at the retention time of the analyte. Peak purity index > 99.0% (DAD).

Linearity & Range

- Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL for assay).
- Acceptance:

; y-intercept confidence interval includes zero.

Accuracy (Recovery)

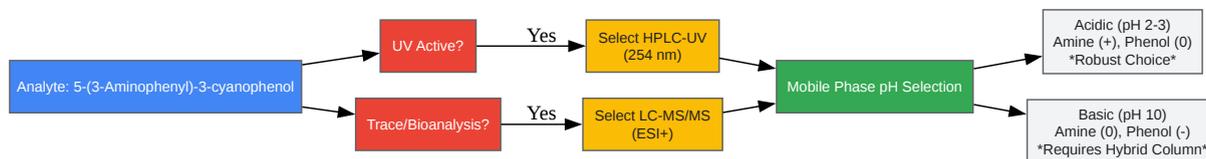
- Protocol: Spike matrix at 80%, 100%, and 120% levels (triplicate).
- Acceptance: Mean recovery 98.0% – 102.0% (for drug substance) or 90-110% (for impurities).

Robustness (Critical for this Analyte)

Since the separation relies on pH control:

- pH Variation: Test Mobile Phase A at pH 2.5 and 2.9 (± 0.2 units).
- Temperature: Test 35°C and 45°C.
- Result: Retention time may shift, but resolution () between critical pairs must remain > 1.5.

Logic of Method Development (Decision Tree)



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Figure 2: Decision matrix for instrument and pH selection based on analyte properties.

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